molecular formula C8H8BrNO3 B2973833 Ethyl 5-bromonicotinate 1-oxide CAS No. 279248-42-9

Ethyl 5-bromonicotinate 1-oxide

Cat. No.: B2973833
CAS No.: 279248-42-9
M. Wt: 246.06
InChI Key: YHVZWNYKNZDWRU-UHFFFAOYSA-N
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Description

Ethyl 5-bromonicotinate 1-oxide is a nicotinic acid derivative characterized by a bromine substituent at the 5-position of the pyridine ring, an ester group at the 3-position, and an N-oxide functional group at the 1-position. This compound is of interest in medicinal and synthetic chemistry due to the combined electronic effects of the bromine (electron-withdrawing) and the N-oxide group, which alters the aromaticity and reactivity of the pyridine ring.

Properties

IUPAC Name

ethyl 5-bromo-1-oxidopyridin-1-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(11)6-3-7(9)5-10(12)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVZWNYKNZDWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C[N+](=C1)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromonicotinate 1-oxide typically involves the bromination of ethyl nicotinate followed by oxidation. One common method includes the reaction of ethyl nicotinate with bromine in the presence of a suitable solvent, such as acetic acid, to yield ethyl 5-bromonicotinate. This intermediate is then oxidized using hydrogen peroxide or another oxidizing agent to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromonicotinate 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized nicotinate derivatives, while substitution reactions can produce a variety of functionalized nicotinates .

Scientific Research Applications

Ethyl 5-bromonicotinate 1-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-bromonicotinate 1-oxide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxidized nicotinate moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

Structural and Reactivity Comparisons with Quinoline 1-Oxide Derivatives

Quinoline 1-oxide derivatives with diverse substituents (e.g., nitro, methyl, formyl) provide a framework for understanding how substituents influence reactivity and physical properties in N-oxide systems. Key findings from these analogs include:

Compound Substituent (Position) Yield (%) Melting Point (°C) Elemental Analysis (C/H/N) Reference
2-Methoxy-4-methylquinoline 1-oxide Methyl (4), Methoxy (2) 39 136–137 Calcd: C 60.60, H 6.56, N 6.42; Found: C 60.48, H 6.48, N 6.25
2-Methoxy-4-formylquinoline 1-oxide Formyl (4), Methoxy (2) 23 176–178 Calcd: C 65.02, H 4.46, N 6.89; Found: C 64.92, H 4.59, N 6.76
2-Methoxy-4-nitroquinoline 1-oxide Nitro (4), Methoxy (2) 12 146–148 Calcd: C 54.55, H 3.66, N 12.72; Found: C 54.46, H 3.87, N 12.44

Key Observations :

  • Substituent Effects : Electron-releasing groups (e.g., methyl, methoxy) improve reaction yields compared to electron-withdrawing groups (e.g., nitro, formyl) . Ethyl 5-bromonicotinate 1-oxide, bearing a bromine (electron-withdrawing), may exhibit lower reactivity in analogous nucleophilic substitution or coupling reactions.
  • Positional Influence: Substituents at the 4-position of quinoline 1-oxide derivatives influence steric and electronic interactions. The 5-bromo substituent in nicotinate 1-oxide may similarly direct reactivity toward electrophilic or radical pathways.
  • Melting Points : Bromine’s higher atomic mass and polarizability could elevate the melting point of this compound compared to methyl- or methoxy-substituted analogs.

Key Observations :

  • Aromaticity Loss : The N-oxide group disrupts π-electron systems, as seen in adenine analogs. This could reduce the stability of this compound under acidic or oxidative conditions.
  • Enzymatic Compatibility : While adenine 1-oxide nucleotides are substrates for phosphotransferases, their mitochondrial translocation is impaired. Similarly, the ester group in this compound may limit membrane permeability.

Biological Activity

Ethyl 5-bromonicotinate 1-oxide, with the molecular formula C8H8BrNO2C_8H_8BrNO_2 and a molecular weight of 230.059g/mol230.059\,g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, applications in research, and relevant case studies that highlight its significance in medicinal chemistry and biological assays.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which influences its solubility and reactivity. The compound can undergo various chemical transformations, including substitution, reduction, and oxidation reactions, making it a versatile building block in organic synthesis.

Target Interactions:
this compound primarily interacts with nicotinic acid derivatives and has been shown to participate in biochemical pathways involving enzyme interactions. Its structure allows it to act as a substrate or inhibitor in various enzymatic processes.

Biochemical Pathways:
The compound is involved in the modulation of neurotransmitter systems, particularly those related to acetylcholine receptors. This interaction is crucial for understanding its potential therapeutic applications in neuropharmacology .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Synthesis of Nornicotine Enantiomers:
    A notable study reported the total synthesis of nornicotine enantiomers from this compound. The compound was used as a precursor in a multi-step reaction sequence that highlighted its utility in synthesizing biologically relevant molecules .
  • Enzyme Interaction Studies:
    This compound was employed in studies examining enzyme interactions, specifically focusing on acetylcholinesterase inhibition. The results demonstrated that the compound could effectively inhibit this enzyme, which is critical for neurotransmitter regulation .

Applications in Research

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows researchers to create diverse derivatives with tailored biological activities .

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 5-BromonicotinateC8H8BrNO2Antimicrobial, anti-inflammatory
Methyl 5-Bromopyridine-3-CarboxylateC8H8BrNO2Limited biological activity
5-Bromo-2-Methoxy-3-NitropyridineC8H8BrN2O4Anticancer properties

Ethyl 5-bromonicotinate stands out due to its unique ester group, which enhances its solubility and reactivity compared to similar compounds .

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